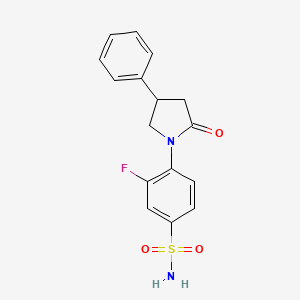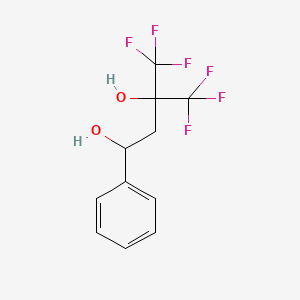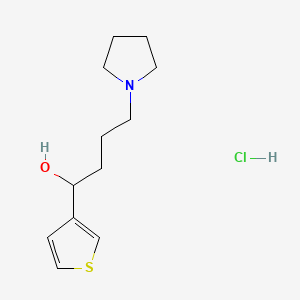
alpha-3-Thienyl-1-pyrrolidinebutanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-3-Thienyl-1-pyrrolidinebutanol hydrochloride is a chemical compound that features a thienyl group attached to a pyrrolidine ring, which is further connected to a butanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-3-Thienyl-1-pyrrolidinebutanol hydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the thienyl group and the butanol chain. One common method involves the use of Grignard reagents and subsequent cyclization reactions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-3-Thienyl-1-pyrrolidinebutanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the thienyl ring .
Applications De Recherche Scientifique
Alpha-3-Thienyl-1-pyrrolidinebutanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha-3-Thienyl-1-pyrrolidinebutanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to alpha-3-Thienyl-1-pyrrolidinebutanol hydrochloride include other thienyl-substituted pyrrolidines and butanol derivatives. Examples include:
- 3-Thienyl-1-pyrrolidineethanol
- 3-Thienyl-1-pyrrolidinepropanol
- 3-Thienyl-1-pyrrolidinebutanone .
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
31648-10-9 |
|---|---|
Formule moléculaire |
C12H20ClNOS |
Poids moléculaire |
261.81 g/mol |
Nom IUPAC |
4-pyrrolidin-1-yl-1-thiophen-3-ylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H19NOS.ClH/c14-12(11-5-9-15-10-11)4-3-8-13-6-1-2-7-13;/h5,9-10,12,14H,1-4,6-8H2;1H |
Clé InChI |
CVZPIJSDGAKEOJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCCC(C2=CSC=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-nitrophenyl)methylideneamino]acetamide](/img/structure/B14682476.png)
![[1-(4-Nitrophenyl)ethylidene]hydrazine](/img/structure/B14682478.png)

![2,2'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14682485.png)
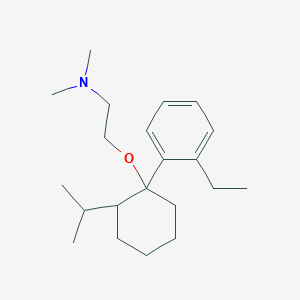

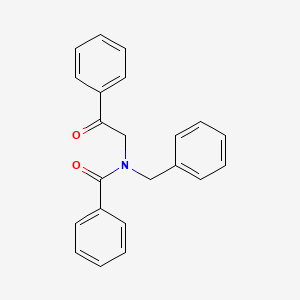
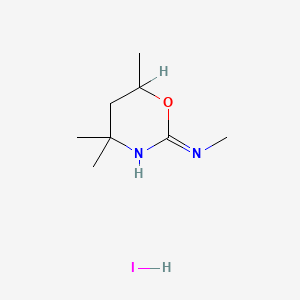
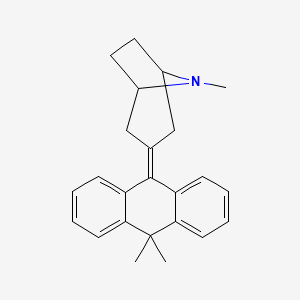
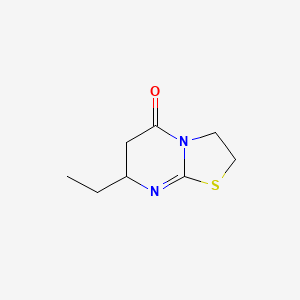
![Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone](/img/structure/B14682521.png)
